molecular formula C58H80N2O14+2 B12770209 trans-trans-Mivacurium CAS No. 771435-46-2

trans-trans-Mivacurium

Cat. No.: B12770209
CAS No.: 771435-46-2
M. Wt: 1029.3 g/mol
InChI Key: ILVYCEVXHALBSC-HBJABBCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-trans-Mivacurium: is a short-acting, non-depolarizing neuromuscular-blocking agent that belongs to the benzylisoquinolinium group. It is one of the three stereoisomers of mivacurium chloride, the other two being cis-trans and cis-cis . This compound is primarily used in clinical settings to induce muscle relaxation during surgical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-Mivacurium involves the reaction of benzylisoquinolinium derivatives under specific conditions. The process typically includes the formation of quaternary ammonium compounds, followed by selective isomerization to obtain the trans-trans isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) to separate and purify the desired isomer. The process ensures that the final product contains a high percentage of the trans-trans isomer, typically around 57% .

Chemical Reactions Analysis

Types of Reactions: Trans-trans-Mivacurium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by pseudocholinesterase in plasma.

    Oxidation and Reduction: Typically require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

Properties

CAS No.

771435-46-2

Molecular Formula

C58H80N2O14+2

Molecular Weight

1029.3 g/mol

IUPAC Name

bis[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1

InChI Key

ILVYCEVXHALBSC-HBJABBCZSA-N

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.